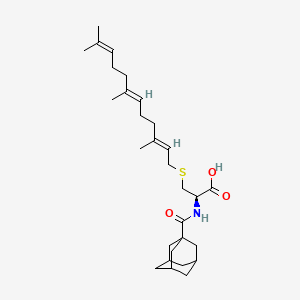
Thalidomide-NH-C10-NH2 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-NH-C10-NH2 (hydrochloride) is a derivative of thalidomide, a compound known for its historical use as a sedative and its later discovery as a potent immunomodulatory agent. This compound is specifically designed as a cereblon ligand, which is used in the recruitment of the CRBN protein. It is often utilized in the formation of proteolysis-targeting chimeras (PROTACs), which are molecules that can selectively degrade target proteins .
Vorbereitungsmethoden
The synthesis of Thalidomide-NH-C10-NH2 (hydrochloride) involves several steps, starting from thalidomide. The process typically includes the introduction of a linker to the thalidomide molecule, followed by the addition of the C10-NH2 group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility. Industrial production methods often involve optimized reaction conditions to ensure high yield and purity, including controlled temperature, pH, and the use of specific solvents .
Analyse Chemischer Reaktionen
Thalidomide-NH-C10-NH2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different analogs, depending on the reducing agents used.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, leading to the formation of substituted products.
Wissenschaftliche Forschungsanwendungen
Thalidomide-NH-C10-NH2 (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of PROTACs, which are valuable tools for studying protein degradation.
Biology: The compound is employed in the recruitment of the CRBN protein, which plays a crucial role in various cellular processes.
Medicine: Research on this compound has implications for developing new therapeutic agents, particularly in targeting specific proteins for degradation.
Industry: It is used in the development of new chemical entities and in the study of protein-protein interactions
Wirkmechanismus
The mechanism of action of Thalidomide-NH-C10-NH2 (hydrochloride) involves its binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of the CRBN protein, leading to the selective degradation of target proteins such as IKZF1 and IKZF3. The degradation of these proteins can modulate various cellular pathways, including those involved in inflammation and cancer .
Vergleich Mit ähnlichen Verbindungen
Thalidomide-NH-C10-NH2 (hydrochloride) can be compared with other thalidomide derivatives, such as:
Thalidomide-4-O-C10-NH2 (hydrochloride): Similar in structure but with a different linker position, affecting its binding affinity and specificity.
Lenalidomide: Another thalidomide derivative with enhanced immunomodulatory properties and a different mechanism of action.
Pomalidomide: Known for its potent anti-cancer activity, it shares a similar core structure but differs in its side chains and functional groups
Thalidomide-NH-C10-NH2 (hydrochloride) is unique due to its specific design for use in PROTACs and its ability to recruit the CRBN protein effectively.
Eigenschaften
Molekularformel |
C23H33ClN4O4 |
|---|---|
Molekulargewicht |
465.0 g/mol |
IUPAC-Name |
4-(10-aminodecylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C23H32N4O4.ClH/c24-14-7-5-3-1-2-4-6-8-15-25-17-11-9-10-16-20(17)23(31)27(22(16)30)18-12-13-19(28)26-21(18)29;/h9-11,18,25H,1-8,12-15,24H2,(H,26,28,29);1H |
InChI-Schlüssel |
BBQUPKKQVQXRBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


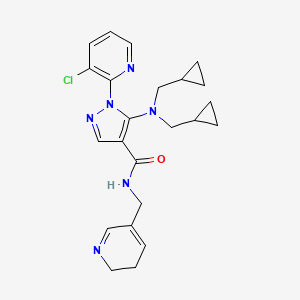
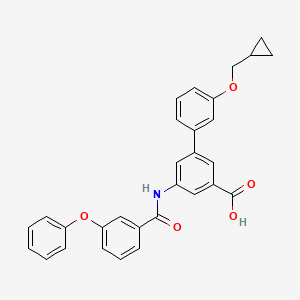

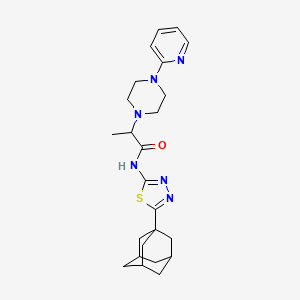
![disodium;2-hydroxy-5-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzoate](/img/structure/B12382264.png)
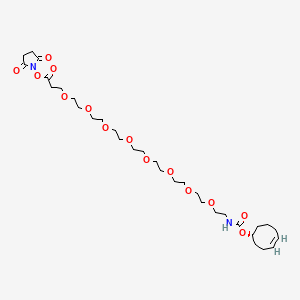
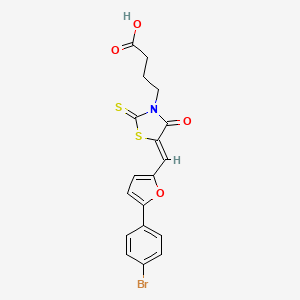
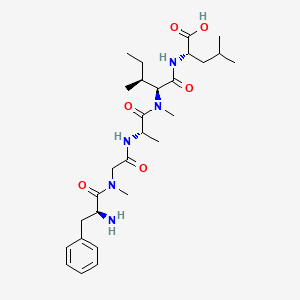
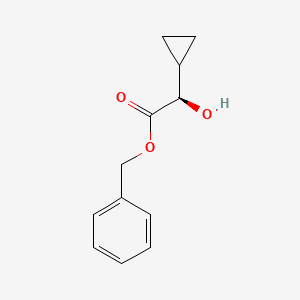
![4-hydroxy-6-[2-(4-propylphenyl)ethyl]-1H-pyridin-2-one](/img/structure/B12382277.png)
![N-(2-amino-5-phenylphenyl)-5-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)pyridine-2-carboxamide](/img/structure/B12382287.png)
